molecular formula C13H15N3O4 B2400060 N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide CAS No. 1797973-39-7

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide

カタログ番号 B2400060
CAS番号: 1797973-39-7
分子量: 277.28
InChIキー: POEYAIBBDYYMDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDNI, and it has been extensively studied for its pharmacological properties.

作用機序

The mechanism of action of CDNI involves the inhibition of various enzymes and signaling pathways. CDNI inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division. CDNI also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of immune response and inflammation. Additionally, CDNI inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
CDNI has been shown to have several biochemical and physiological effects. CDNI induces apoptosis in cancer cells by activating the caspase cascade. CDNI also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. CDNI reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. CDNI also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

CDNI has several advantages for lab experiments. CDNI is stable under normal laboratory conditions and can be easily synthesized in large quantities. CDNI has a low toxicity profile and does not have any significant side effects. However, CDNI has some limitations for lab experiments. CDNI has a short half-life, which limits its use in long-term experiments. CDNI also has limited solubility in water, which can affect its bioavailability.

将来の方向性

CDNI has several potential future directions for research. CDNI can be further studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. CDNI can also be modified to improve its pharmacokinetic properties, such as increasing its half-life and solubility. Additionally, CDNI can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CDNI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDNI has been extensively studied for its pharmacological properties, including its ability to inhibit cancer cell growth, reduce oxidative stress, and inflammation. CDNI has several advantages for lab experiments, including its stability and low toxicity profile. However, CDNI has some limitations, such as its short half-life and limited solubility. CDNI has several potential future directions for research, including its modification to improve its pharmacokinetic properties and its use as a lead compound for the development of novel drugs.

合成法

The synthesis of CDNI involves the reaction of 5-nitrosalicylic acid with 1-cyano-2,2-dimethylpropylamine in the presence of a coupling agent. The reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride to obtain CDNI. The yield of the synthesis process is approximately 50%.

科学的研究の応用

CDNI has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CDNI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, CDNI has been shown to reduce oxidative stress and inflammation, which are the major causes of neurodegeneration. In inflammation, CDNI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

特性

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-6-8(16(19)20)4-5-10(9)17/h4-6,11,17H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEYAIBBDYYMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。